Chemical structure and properties of Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate
Chemical structure and properties of Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate
Advanced Characterization, Synthetic Methodology, and Medicinal Applications
Executive Summary
Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate is a specialized fluorinated pyridine derivative serving as a critical building block in the synthesis of agrochemicals and pharmaceutical agents. The incorporation of the 2,2,2-trifluoroethoxy (
Molecular Architecture & Physicochemical Profile[1]
The molecule consists of a nicotinic acid (pyridine-3-carboxylic acid) core esterified with an ethyl group, featuring a trifluoroethoxy substituent at the 6-position.[1] The fluorine atoms exert a strong electron-withdrawing inductive effect (
2.1 Chemical Identity & Properties[2][3]
| Property | Data | Note |
| IUPAC Name | Ethyl 6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylate | |
| CAS Number | 1263276-73-8 | Primary supplier identifier [1] |
| Molecular Formula | ||
| Molecular Weight | 249.19 g/mol | |
| Predicted LogP | ~2.8 - 3.2 | High lipophilicity due to |
| Physical State | White to off-white crystalline solid | Low melting point solid (predicted) |
| Solubility | Soluble in EtOAc, DCM, MeOH; Insoluble in Water |
2.2 Structural Activity Relationship (SAR) Visualization
The following diagram illustrates the functional zones of the molecule and their impact on reactivity and biological interaction.
Figure 1: Functional zone analysis of Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate.
Synthetic Methodology: Nucleophilic Aromatic Substitution ( )
The most robust synthesis involves the displacement of a leaving group (typically chlorine) on the pyridine ring by 2,2,2-trifluoroethanol. This reaction is governed by the
3.1 Reaction Mechanism
The reaction proceeds via an addition-elimination pathway. The alkoxide nucleophile attacks the C6 position, forming a resonance-stabilized Meisenheimer complex, followed by the expulsion of the chloride ion.
Figure 2: Mechanistic pathway of the
3.2 Validated Experimental Protocol
Objective: Synthesis of Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate on a 10g scale.
Reagents:
-
Ethyl 6-chloronicotinate (1.0 eq, 53.9 mmol, ~10.0 g)
-
2,2,2-Trifluoroethanol (TFE) (1.5 eq, 80.8 mmol)
-
Potassium Carbonate (
) (2.0 eq, 107.8 mmol) - Anhydrous, finely ground -
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) - Dry
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (
or Ar). -
Dissolution: Charge the flask with Ethyl 6-chloronicotinate (10.0 g) and anhydrous DMF (100 mL). Stir until fully dissolved.
-
Base Activation: Add anhydrous
(14.9 g) in a single portion. Note: Use of NaH is an alternative for faster rates but requires strictly anhydrous conditions at initially. -
Nucleophile Addition: Add 2,2,2-trifluoroethanol (5.8 mL) dropwise via syringe.
-
Reaction: Heat the mixture to
for 4–6 hours.-
Validation: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material (
) should disappear, and a new, more non-polar spot ( ) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour into ice-cold water (500 mL) to precipitate the product or induce phase separation.
-
Extract with Ethyl Acetate (
). -
Wash the combined organic layers with brine (
) to remove residual DMF. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: If the crude purity is <95%, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Yield Expectation: 85–95% (White crystalline solid).
Applications in Drug Discovery & Agrochemicals
4.1 The "Fluorine Effect" in Medicinal Chemistry
The trifluoroethoxy group is a bioisostere of the methoxy group but offers distinct advantages:
-
Metabolic Stability: The C-F bonds are stronger than C-H bonds, blocking oxidative metabolism (e.g., O-dealkylation by Cytochrome P450 enzymes) at that position [2].
-
Lipophilicity: The bulky, electron-withdrawing
group increases , enhancing membrane permeability and blood-brain barrier (BBB) penetration. -
Conformational Biasing: The "gauche effect" of the fluorine atoms can lock the side chain into specific conformations, potentially improving binding affinity to target proteins (e.g., Kinases).
4.2 Specific Utility
-
Kinase Inhibitors: Pyridine pharmacophores are ubiquitous in kinase inhibitors (e.g., RAF, EGFR inhibitors). The introduction of the trifluoroethoxy group at the 6-position is a strategy to optimize the pharmacokinetic (PK) profile of these drugs [3].
-
Agrochemical Intermediates: This ester is a precursor to herbicides where the pyridine ring is a core scaffold. The ester can be hydrolyzed to the acid and coupled with amines to form active amide-based herbicides.
Safety & Handling
-
Hazards: Ethyl 6-chloronicotinate is an irritant. 2,2,2-Trifluoroethanol is toxic if inhaled and causes severe eye damage.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle TFE in a fume hood.
-
Storage: Store the product in a cool, dry place. It is generally stable but should be kept away from strong oxidizing agents and strong bases (to prevent ester hydrolysis).
References
-
Chemical Suppliers. (2023). Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate Product Data. LookChem / ChemicalBook.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Ramurthy, S., et al. (2020).[4] Design and Discovery of RAF Inhibitors Targeting RAS Mutant Cancers. Journal of Medicinal Chemistry. (Contextual reference for hydroxyethoxy/trifluoroethoxy pyridine scaffolds).
-
BenchChem. (2025).[5] General Synthesis Pathway for Substituted Nicotinates. (General
protocols on chloronicotinates).
Sources
- 1. lookchem.com [lookchem.com]
- 2. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]
- 3. environmentclearance.nic.in [environmentclearance.nic.in]
- 4. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
